![molecular formula C9H8BrN3O B13878069 1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromomethyl group at the 5-position and an ethanone group at the 1-position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.
Preparation Methods
The synthesis of 1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone typically involves several steps, starting from commercially available precursors. One common synthetic route involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to introduce the bromomethyl and ethanone groups, resulting in the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like activated manganese dioxide (MnO2) in toluene to form corresponding oxidized products.
Reduction Reactions: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, acetic acid), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs). Upon binding to these targets, the compound can inhibit their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole-pyridine fusion, but with different substituents and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a more complex structure, featuring additional fused rings and distinct biological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold for drug discovery.
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
1-[5-(bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone |
InChI |
InChI=1S/C9H8BrN3O/c1-6(14)13-9-5-11-8(3-10)2-7(9)4-12-13/h2,4-5H,3H2,1H3 |
InChI Key |
PSUHPSCNSJCQHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CN=C(C=C2C=N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







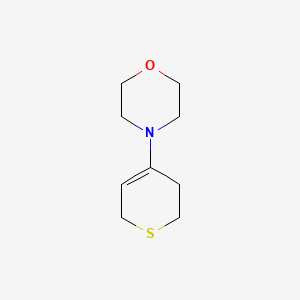
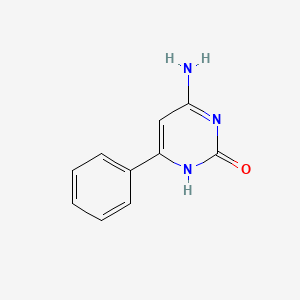

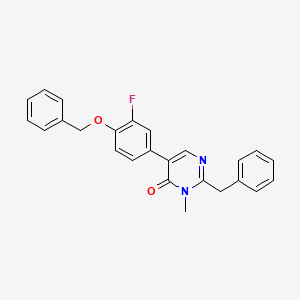

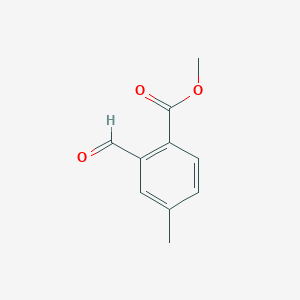

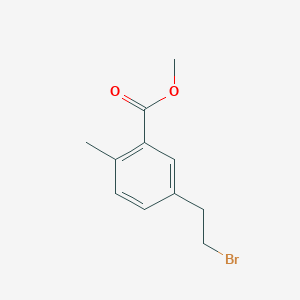
![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
